N-[3-(methylsulfanyl)phenyl]prop-2-enamide
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Description
N-[3-(methylsulfanyl)phenyl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as MPTP, is a derivative of propenamide and contains a methylsulfanyl group attached to a phenyl ring. MPTP has been studied for its ability to induce Parkinson's disease-like symptoms in humans and animals, making it a valuable tool for Parkinson's disease research.
Scientific Research Applications
Molecular Docking and Geometry Optimization
- In Silico Geometry Optimization and Excited-State Properties : The compound has been studied for its geometry optimization and excited-state properties using software like Argus lab. This involves understanding the molecule's interactions, such as bond stretching and compressing. The optimized molecule's energetic and structural properties were investigated, particularly for its application in inhibiting the Ebola virus glycoprotein (Otuokere, Amaku, & Alisa, 2015).
Molecular Interaction Studies
- Ultrasonic Studies on Molecular Interactions : Studies have been conducted on the density, viscosity, and ultrasonic velocity of this compound in ethanol solutions at various temperatures. These studies help in understanding the molecular interactions and the effect of the solute on solvent structures (Tekade, Lohakare, Bajaj, & Naik, 2015).
Crystal Structure Analysis
- Crystal Structure Analysis : The crystal structure of a related compound has been analyzed, revealing details about the molecular arrangement and intermolecular interactions, such as hydrogen bonds. This is crucial for understanding the compound's physical and chemical properties (Khan, Khan, Tahir, Adeel, & Ahmad, 2012).
Synthesis and Catalysis
- Synthesis of Derivatives and Catalysis : Research has been done on the practical methods for the synthesis of derivatives of this compound, including its application in catalysis and organic synthesis (Li, Cheng, Lu, & Sun, 2010).
Application in Nonlinear Optical Properties
- Nonlinear Optical Properties : The compound has been studied for its third-order nonlinear optical properties using techniques like the Z-scan technique. This research is significant for applications in nonlinear optics and photonics (D’silva, Podagatlapalli, Venugopal Rao, & Dharmaprakash, 2012).
Multicomponent Synthesis
- Multicomponent Synthesis : Research has been conducted on synthesizing derivatives of this compound using multicomponent reactions, which are crucial for developing new pharmaceuticals and materials (Ganesh, Saha, Kucharczyk, & Sáha, 2016).
Antimalarial Activity
- Antimalarial Activity : Studies have been conducted on the antimalarial activity of derivatives of this compound, which is vital for developing new antimalarial drugs (Kos, Degotte, Pindjaková, Strharsky, Jankech, Goněc, Francotte, Frédérich, & Jampílek, 2022).
Antibacterial and Antifungal Activities
- Biological Activities and ADMET-Related Properties : The compound's derivatives have been evaluated for antibacterial, antifungal, and other biological activities, contributing to the development of new therapeutics (Strharsky, Pindjaková, Kos, Vráblová, Michnová, Hošek, Strakova, Lelakova, Levá, Kavanová, Oravec, Čížek, & Jampílek, 2022).
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h3-7H,1H2,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJPPRHHBOSDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]prop-2-enamide |
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